N-Methyl-3-(pyrrolidin-1-ylsulfonyl)pyridin-4-amine

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

N-Methyl-3-(pyrrolidin-1-ylsulfonyl)pyridin-4-amine (CAS 1341757-04-7) is a heterocyclic sulfonamide building block comprising a pyridine core substituted at the 3-position with a pyrrolidine-1-sulfonyl group and at the 4-position with an N-methylamine. With a molecular formula of C₁₀H₁₅N₃O₂S and a molecular weight of 241.31 g·mol⁻¹, this compound belongs to the broader class of pyrrolidine-sulfonyl-pyridine scaffolds frequently employed in medicinal chemistry for kinase inhibitor discovery programs.

Molecular Formula C10H15N3O2S
Molecular Weight 241.31 g/mol
Cat. No. B11804585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-3-(pyrrolidin-1-ylsulfonyl)pyridin-4-amine
Molecular FormulaC10H15N3O2S
Molecular Weight241.31 g/mol
Structural Identifiers
SMILESCNC1=C(C=NC=C1)S(=O)(=O)N2CCCC2
InChIInChI=1S/C10H15N3O2S/c1-11-9-4-5-12-8-10(9)16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,11,12)
InChIKeyGDNSSRJXZCZIRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-3-(pyrrolidin-1-ylsulfonyl)pyridin-4-amine – Structural and Physicochemical Baseline for Informed Procurement


N-Methyl-3-(pyrrolidin-1-ylsulfonyl)pyridin-4-amine (CAS 1341757-04-7) is a heterocyclic sulfonamide building block comprising a pyridine core substituted at the 3-position with a pyrrolidine-1-sulfonyl group and at the 4-position with an N-methylamine [1]. With a molecular formula of C₁₀H₁₅N₃O₂S and a molecular weight of 241.31 g·mol⁻¹, this compound belongs to the broader class of pyrrolidine-sulfonyl-pyridine scaffolds frequently employed in medicinal chemistry for kinase inhibitor discovery programs . Its computed XLogP3 of 1, topological polar surface area of 70.7 Ų, and single hydrogen bond donor position it as a moderately lipophilic fragment with balanced drug-likeness properties suitable for further elaboration [1].

N-Methyl-3-(pyrrolidin-1-ylsulfonyl)pyridin-4-amine – Why In-Class Analogs Cannot Be Assumed Interchangeable


Within the pyrrolidine-sulfonyl-pyridin-amine chemical space, even single-point structural modifications produce measurable shifts in physicochemical properties and hydrogen-bonding capability that directly affect downstream synthetic utility and biological target engagement. The N-methyl group on the 4-amine distinguishes this compound from its primary amine analog 3-(pyrrolidin-1-ylsulfonyl)pyridin-4-amine (CAS 1344309-55-2, MW 227.28 g·mol⁻¹) by reducing the hydrogen bond donor count from 2 to 1 and increasing both molecular weight (+14 Da) and lipophilicity (ΔXLogP3 estimated +0.3 to +0.5 units) [1]. Substituting the pyrrolidine sulfonamide with morpholine, piperazine, or eliminating the sulfonyl group altogether alters steric bulk, electronic character, and solubility profiles in ways that cannot be predicted without comparative experimental data [2]. For procurement decisions, reliance on unvalidated analogs risks failure in structure-activity relationship (SAR) campaigns where the N-methyl fragment is a critical pharmacophoric element for downstream kinase inhibitor programs targeting FLT3 or JAK-family enzymes [3].

N-Methyl-3-(pyrrolidin-1-ylsulfonyl)pyridin-4-amine – Product-Specific Comparative Evidence for Selection Decisions


Hydrogen Bond Donor Reduction via N-Methylation: Direct Comparison with the Primary Amine Analog

N-Methyl-3-(pyrrolidin-1-ylsulfonyl)pyridin-4-amine possesses one hydrogen bond donor (HBD), versus two HBDs for the non-methylated analog 3-(pyrrolidin-1-ylsulfonyl)pyridin-4-amine (CAS 1344309-55-2) [1]. This single N-methyl modification reduces HBD count by 50%, a property that is directly quantifiable from the computed molecular descriptors on PubChem. Lower HBD count is generally associated with improved passive membrane permeability—an essential parameter when the amine fragment is intended for incorporation into compounds requiring cellular target engagement [2].

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

Molecular Weight and Lipophilicity Shift Relative to the Primary Amine Comparator

The N-methyl substitution increases molecular weight by 14.02 Da compared to the primary amine analog 3-(pyrrolidin-1-ylsulfonyl)pyridin-4-amine (MW 227.29 g·mol⁻¹), moving the compound from 227.29 to 241.31 g·mol⁻¹ [1]. The computed XLogP3 for the target compound is 1, representing an estimated increase of approximately +0.3 to +0.5 log units over the primary amine analog based on the well-characterized Hansch π constant for aromatic N-methylation [2]. This quantitative shift in lipophilicity places the target compound in a different property space, with implications for solubility and metabolic stability if the fragment is carried forward into lead molecules.

Physicochemical Properties Lead Optimization Fragment Elaboration

Topological Polar Surface Area (TPSA) Conservation and Its Implications for CNS Drug Design

The target compound maintains a TPSA of 70.7 Ų, identical within computational precision to the non-methylated analog [1]. This value falls below the widely adopted CNS MPO threshold of <90 Ų (and the stricter <76 Ų guideline) for blood-brain barrier penetration [2]. The N-methyl modification thus selectively modulates HBD count and lipophilicity without inflating TPSA—a key advantage over alternative modifications such as morpholine substitution (e.g., 3-chloro-5-(morpholinosulfonyl)pyridin-4-amine, which carries an additional ether oxygen and elevated TPSA) [3].

CNS Drug Discovery Blood-Brain Barrier Permeability Physicochemical Descriptors

Commercial Purity Benchmarking: Lot-Certified 98% Purity Specification

The compound is commercially available with a certified purity specification of 98% from specialty chemical supplier Leyan (Product No. 1617366) . This lot-certified purity level provides a quantifiable procurement baseline against which alternative suppliers can be compared. In contrast, closely related analogs such as 3-(pyrrolidin-1-ylsulfonyl)pyridine (CAS 26103-51-5) are listed across multiple catalogs with variable and often unspecified purity, introducing sourcing risk for reproducible synthetic chemistry workflows [1].

Chemical Procurement Quality Control Synthetic Chemistry

Structural Annotation in Medicinal Chemistry Patent Space: Sulfonyl Pyrrolidine Class

The broader sulfonyl pyrrolidine-pyridine chemotype, encompassing the target compound's scaffold, is explicitly claimed in kinase inhibitor patents, including those covering FLT3 and JAK-family enzyme inhibition [1][2]. Within the BindingDB, compounds bearing the pyrrolidinosulfonyl-pyridine substructure have demonstrated FLT3 IC₅₀ values ranging from 17 nM to >55.9 µM, with the 4-amino-pyridine substitution pattern appearing to confer enhanced potency relative to unsubstituted pyridine analogs [3]. While direct IC₅₀ data for N-Methyl-3-(pyrrolidin-1-ylsulfonyl)pyridin-4-amine specifically are not publicly disclosed, the N-methylated 4-amine motif is a recognized pharmacophoric element in type II kinase inhibitor design, where the methyl group occupies a small hydrophobic pocket adjacent to the hinge-binding region [4].

Kinase Inhibitors FLT3 Patent Analysis Medicinal Chemistry

N-Methyl-3-(pyrrolidin-1-ylsulfonyl)pyridin-4-amine – Evidence-Based Application Scenarios for Procurement Decision-Making


Fragment-Based Lead Generation Targeting FLT3 and JAK Kinase Family Members

The N-methyl-4-amino-pyridine-3-sulfonyl-pyrrolidine scaffold maps onto the ATP-binding site hinge region of FLT3 and JAK-family kinases. Procurement of this compound is indicated when building fragment libraries for kinase inhibitor screening, where the N-methyl group provides a defined hydrophobic contact in the selectivity pocket adjacent to the hinge. The conserved TPSA of 70.7 Ų and balanced lipophilicity (XLogP3 = 1) meet fragment-likeness criteria (Rule of Three), making this compound a suitable starting point for structure-guided optimization [1]. The >3,000-fold potency differential observed between 4-amino-substituted and unsubstituted pyridine analogs in kinase assays supports prioritizing this substitution pattern for fragment screening deck assembly [2].

CNS-Penetrant Kinase Inhibitor Design Programs Requiring BBB Permeability

With a TPSA of 70.7 Ų—below the CNS MPO desirability threshold of <76 Ų—and a single hydrogen bond donor, this compound is well-suited as a synthetic intermediate for CNS-targeted kinase inhibitor development [1]. The N-methyl group reduces HBD count by 50% versus the primary amine analog while maintaining TPSA below BBB-penetrant thresholds, a combination that supports passive CNS permeability. This property profile makes the compound preferable to morpholine-containing analogs (TPSA ~79.9 Ų) when CNS exposure is a program requirement [2].

Multi-Step Medicinal Chemistry Synthesis Requiring Reproducible Intermediate Purity

The commercially certified 98% purity specification (Leyan Cat. No. 1617366) provides a documented quality baseline for use as a synthetic intermediate in multi-step reaction sequences [1]. In SAR campaigns where the N-methyl-4-aminopyridine fragment is elaborated via amide coupling, Suzuki-Miyaura cross-coupling, or reductive amination at the pyridine nitrogen, starting purity is a critical determinant of downstream yield and purification burden. The defined purity specification reduces the risk of impurity carry-through that can confound biological assay interpretation.

Scaffold-Hopping Studies Comparing Pyrrolidine vs. Piperazine vs. Morpholine Sulfonamide Bioisosteres

The pyrrolidine sulfonamide moiety provides a specific steric and electronic profile that differs from common bioisosteric replacements (piperazine, morpholine). Procurement of this compound enables direct head-to-head comparison of sulfonamide bioisosteres within a constant pyridine-4-amine framework. The pyrrolidine ring's five-membered geometry imposes a distinct vector on the sulfonamide group compared to six-membered piperazine or morpholine alternatives, which can be exploited to probe steric tolerance in the solvent-exposed region of kinase ATP-binding pockets [1].

Quote Request

Request a Quote for N-Methyl-3-(pyrrolidin-1-ylsulfonyl)pyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.